1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine
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Overview
Description
1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine is a heterocyclic compound that belongs to the indeno[2,1-C]pyridine family. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom of the pyridine ring and a methyl group at the third position of the indeno ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzyl-3-methylindene with pyridine in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine hydrochloride: A hydrochloride salt form with similar properties.
1,4,6-Trimethyl-9H-indeno[2,1-C]pyridine: A derivative with additional methyl groups.
1,3-Diphenyl-9H-indeno[2,1-C]pyridine: A compound with phenyl groups instead of benzyl and methyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62578-41-0 |
---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C20H17N/c1-14-11-18-17-10-6-5-9-16(17)13-19(18)20(21-14)12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3 |
InChI Key |
PUFKOTFZODWIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C32)C(=N1)CC4=CC=CC=C4 |
Origin of Product |
United States |
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